molecular formula C₃₀H₃₆N₂O₉ B1152654 Ivacaftor N-Glucuronide

Ivacaftor N-Glucuronide

カタログ番号: B1152654
分子量: 568.61
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivacaftor N-glucuronide is a major metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator approved for cystic fibrosis therapy. Ivacaftor undergoes extensive hepatic metabolism, primarily via CYP3A4-mediated oxidation, with subsequent glucuronidation forming the N-glucuronide metabolite (referred to as ivacaftor-M6 in studies) . This metabolite has been identified as a strong inducer of CYP3A4, contributing to drug-drug interactions when ivacaftor is co-administered with CYP3A4 modulators like lumacaftor .

特性

分子式

C₃₀H₃₆N₂O₉

分子量

568.61

製品の起源

United States

類似化合物との比較

Structural Comparison with Other N-Glucuronides

N-glucuronides are formed via conjugation of glucuronic acid to nitrogen-containing functional groups (e.g., amines, amides) in parent drugs. Key structural comparisons include:

  • Tamoxifen N-glucuronide : Characterized by a molecular ion [M⁺] at m/z 563.80, formed via glucuronidation of the hydroxylated tamoxifen derivative .
  • Rilpivirine (RPV) N-glucuronide : Detected in plasma via LC-MS/MS but lacks quantification due to the absence of a synthetic standard .
  • Midazolam N-glucuronide: A minor urinary metabolite (1–2% of dose), structurally confirmed via enzymatic hydrolysis and UGT isoform specificity .
  • Carbamazepine N-glucuronide : A secondary metabolite identified in urine, formed via conjugation of the parent drug’s nitrogen moiety .

While ivacaftor N-glucuronide’s exact structure remains unspecified, its formation aligns with typical N-glucuronidation pathways involving tertiary amines or aromatic nitrogen groups.

Pharmacokinetic and Metabolic Pathway Analysis

Pharmacokinetic Parameters

Compound Parent Drug Half-Life (h) Excretion Route Key Metabolic Pathways
Ivacaftor N-glucuronide Ivacaftor 9–14* Hepatic/CYP3A4-mediated CYP3A4 oxidation → UGT glucuronidation
Midazolam N-glucuronide Midazolam N/A Urine (1–2%) UGT1A4-mediated glucuronidation
RPV N-glucuronide Rilpivirine N/A Plasma (detected) UGT-mediated (isoform unspecified)
Tamoxifen N-glucuronide Tamoxifen N/A Biliary/Urinary UGT1A3/UGT1A4-mediated

*Ivacaftor’s half-life decreases to 9 h when co-administered with lumacaftor due to CYP3A4 induction .

Metabolic Pathways

  • The metabolite itself induces CYP3A4, creating a feedback loop that reduces ivacaftor’s systemic exposure .
  • Midazolam N-glucuronide : Formed directly via UGT1A4, contributing to <2% of total urinary metabolites .
  • Tamoxifen N-glucuronide : Synthesized by UGT1A3 and UGT1A4, with implications for therapeutic monitoring due to altered drug efficacy .

Enzymatic Specificity and Formation Pathways

UGT isoforms play a critical role in N-glucuronidation:

  • UGT1A4 : Dominant in midazolam and tamoxifen N-glucuronidation .
  • UGT1A3 : Active in tamoxifen O-glucuronidation but contributes minimally to N-glucuronide formation .
  • Humanized UGT1 mice : Imipramine and trifluoperazine N-glucuronides are formed in these models, mimicking human hepatic metabolism .

Ivacaftor N-glucuronide’s UGT isoform remains unconfirmed, but its metabolic interplay with CYP3A4 suggests a unique pathway compared to other N-glucuronides.

Clinical Implications and Drug Interactions

  • Ivacaftor N-glucuronide : Induces CYP3A4, reducing ivacaftor’s plasma concentration when combined with CYP3A4 inducers (e.g., lumacaftor). High-fat meals increase ivacaftor absorption by 2.5–4-fold, further complicating dosing .
  • Midazolam N-glucuronide: Minor metabolite but interferes with urinary assays due to hydrolysis artifacts .
  • Tamoxifen N-glucuronide : Alters therapeutic efficacy by modulating active metabolite levels, necessitating dose adjustments .
  • RPV N-glucuronide : Detected in plasma but lacks quantified clinical impact .

Q & A

Q. What ethical guidelines apply when using human-derived samples (e.g., hepatocytes) for Ivacaftor N-Glucuronide research?

  • Methodological Answer : Obtain informed consent and ethical approval for human tissue use. Anonymize donor data and disclose sourcing (e.g., commercial vendors, biobanks). Adhere to institutional review board (IRB) protocols for sample handling and disposal. Report compliance with declarations like the Declaration of Helsinki in publications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。